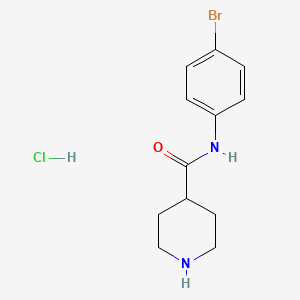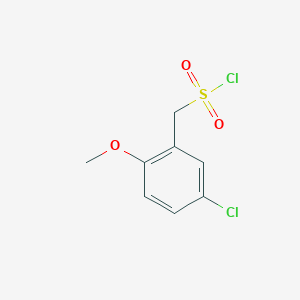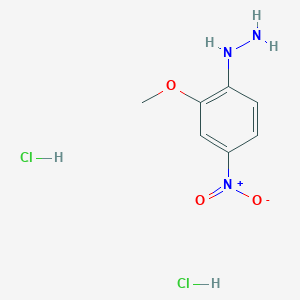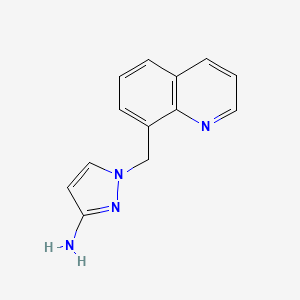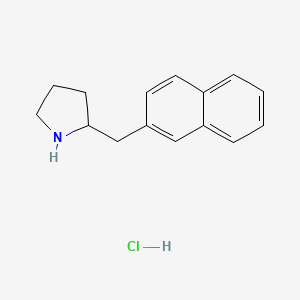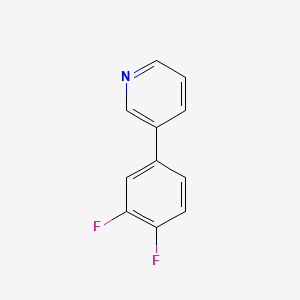
3-(3,4-Difluorophenyl)pyridine
Vue d'ensemble
Description
3-(3,4-Difluorophenyl)pyridine is a chemical compound with the molecular formula C11H7F2N . It has an average mass of 191.177 Da and a monoisotopic mass of 191.054657 Da .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of 3-(3,4-Difluorophenyl)pyridine can be analyzed using its InChI code and Canonical SMILES . The InChI code is1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H and the Canonical SMILES is C1=CC(=CN=C1)C2=CC(=C(C=C2)F)F . Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(3,4-Difluorophenyl)pyridine include a molecular weight of 191.18 g/mol . It has an XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass is 191.05465555 g/mol and its monoisotopic mass is 191.05465555 g/mol . The topological polar surface area is 12.9 Ų .Applications De Recherche Scientifique
Synthetic Building Blocks for Medicinally Privileged Pyridine Heterocycle The development of methods to access di- and tri-substituted pyridines efficiently is significant due to the role of the pyridine heterocycle in medicinal chemistry. The use of 3,4-pyridynes, closely related to 3-(3,4-Difluorophenyl)pyridine, allows for the controlled construction of substituted pyridines, which are crucial in many marketed drugs (Goetz & Garg, 2012).
Photoluminescent and Magnetic Properties in Radical Cation Salts Compounds like 3-(3,4-Difluorophenyl)pyridine, when used in reactions with certain rare earth complexes, can lead to the formation of materials with intriguing photoluminescent and magnetic properties. This is exemplified by the synthesis of radical cation salts containing poly(beta-diketonate) rare earth complexes, highlighting the potential of such compounds in material science applications (Pointillart et al., 2009).
Luminescent pH Sensors The development of luminescent pH sensors utilizing complexes with pyridine moieties demonstrates the application of 3-(3,4-Difluorophenyl)pyridine-related compounds in sensor technology. The ligands' sensitivity to protonation and deprotonation status opens avenues in chemical sensing, as shown by sol-gel-based luminescent pH sensors (Lam et al., 2000).
Synthesis Methods and Catalysis The synthesis of 2-(2,4-Difluorophenyl)pyridine, a compound closely related to 3-(3,4-Difluorophenyl)pyridine, showcases the importance of such compounds in synthetic chemistry. This synthesis via palladium-catalyzed Suzuki cross-coupling reactions exemplifies the utility in creating complex organic structures (Yuqiang, 2011).
Fluorescent pH and Chemosensors Compounds related to 3-(3,4-Difluorophenyl)pyridine have been utilized in creating fluorescent pH sensors with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This highlights their potential in developing novel sensors for detecting environmental changes (Yang et al., 2013).
Organometallic Complexes and Photophysical Properties The study of organometallic complexes containing pyridine ligands, like those related to 3-(3,4-Difluorophenyl)pyridine, contributes significantly to understanding photophysical properties. These studies aid in developing materials with unique luminescent and structural features, which can be applied in various fields including material science and catalysis (Doshi et al., 2012).
Propriétés
IUPAC Name |
3-(3,4-difluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2N/c12-10-4-3-8(6-11(10)13)9-2-1-5-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSSLLWBMYKGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



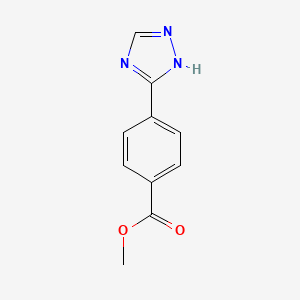
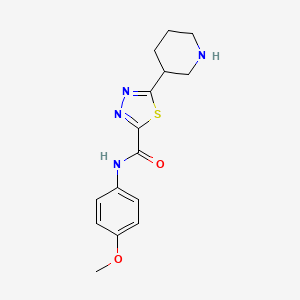
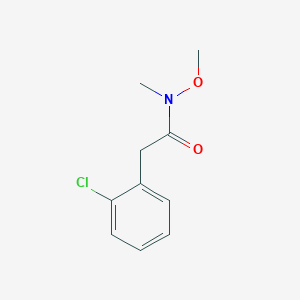
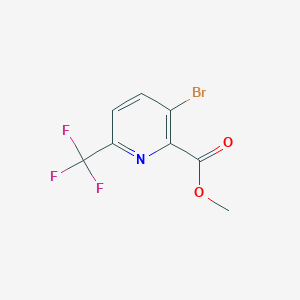
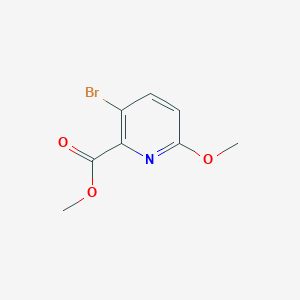
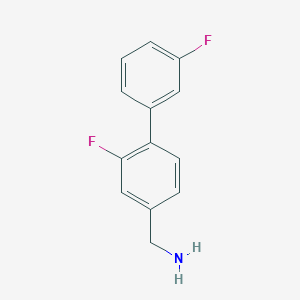

![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)
![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride](/img/structure/B1420908.png)
